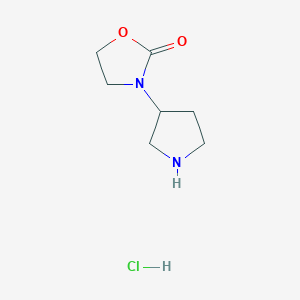![molecular formula C9H13N3 B1473251 2,4-Dimethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine CAS No. 1447966-00-8](/img/structure/B1473251.png)
2,4-Dimethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
Overview
Description
“2,4-Dimethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine” is a chemical compound with the empirical formula C7H9N3 . It is a derivative of the pyrido[4,3-d]pyrimidine class of compounds .
Synthesis Analysis
The synthesis of “2,4-Dimethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine” and its derivatives has been reported in several studies . The synthetic routes have been grouped according to the way the pyrido[4,3-d]pyrimidine moiety has been created. Thus, the investigated compounds were obtained from pyridine and pyrimidine derivatives or from multicomponent synthesis .Molecular Structure Analysis
The molecular structure of “2,4-Dimethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine” can be represented by the SMILES stringC1(CCNC2)=C2C=NC=N1.Cl.Cl . The InChI key for this compound is WLSBRWTXCPUJMN-UHFFFAOYSA-N . Physical And Chemical Properties Analysis
The compound is a powder with a melting point of 206-211 °C (decomposition) . The compound is stored at a temperature of 2-8°C .Scientific Research Applications
Antiviral Compounds
The compound is a key structural fragment of antiviral agents . The Dimroth rearrangement in the synthesis of condensed pyrimidines, which are structural analogs of antiviral compounds, involves this compound .
mTOR Kinase and PI3 Kinase Inhibitors
The compound has been used in the synthesis of mTOR kinase and PI3 kinase inhibitors . These inhibitors have significant applications in cancer treatment, as they can suppress the growth of cancer cells .
PARP Inhibitors
The compound is a structural component of PARP inhibitors . PARP inhibitors are a group of pharmacological inhibitors that inhibit the enzyme called poly ADP ribose polymerase. They are used in cancer treatment .
Synthesis of 1,3,4-Thiadiazoles
The compound is involved in the synthesis of 1,3,4-thiadiazoles . These are heterocyclic compounds with a wide range of applications, including medicinal chemistry, agriculture, and material science .
Synthesis of 5-Arylazothiazoles
The compound is also used in the synthesis of 5-arylazothiazoles . These compounds have been studied for their potential antimicrobial properties .
Pharmaceutical Applications
The compound has been used in the synthesis of various pharmaceuticals . For example, it is a component of certain pharmaceutically acceptable salts .
Safety and Hazards
properties
IUPAC Name |
2,4-dimethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3/c1-6-8-5-10-4-3-9(8)12-7(2)11-6/h10H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDBYTVRYGCVULG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CNCCC2=NC(=N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dimethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Dispiro[3.1.3(6).1(4)]decan-2-amine hydrochloride](/img/structure/B1473174.png)







